Methyl 4-(((tert-butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylate is a complex organic compound that belongs to the class of fluorinated chroman derivatives. This compound features a tert-butoxycarbonyl group, which is commonly used in organic synthesis for protecting amines. The presence of the fluorine atom and the dimethyl groups enhances its potential biological activity and solubility characteristics.
The compound can be synthesized through various organic reactions involving starting materials that include chroman derivatives and amines. It is utilized in pharmaceutical research and development, particularly in the synthesis of biologically active molecules.
The synthesis of Methyl 4-(((tert-butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylate typically involves several steps:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of Methyl 4-(((tert-butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylate can be represented using various notations:
CC(C)(C)OC(=O)C(C1=CC(=C(C=C1)F)C(=O)N(C(=O)OC(C)(C)C)C(C)(C)C)
InChI=1S/C15H20FNO4/c1-15(2,3)19-14(18)12-7-9(16)10(8-12)11(17)20-13(4,5)6/h7-8H,9H2,1-6H3,(H,17,18)/b20-
The compound exhibits a complex three-dimensional structure due to its multiple functional groups and stereochemistry. Key features include:
Methyl 4-(((tert-butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylate can undergo several chemical reactions:
These reactions are crucial for modifying the compound for various applications in medicinal chemistry.
Quantitative structure–activity relationship (QSAR) studies could provide further insights into its pharmacological profile.
Additional physical constants such as boiling point and melting point are not readily available but can be determined experimentally during synthesis or characterization phases.
Methyl 4-(((tert-butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylate has potential applications in:
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7